molecular formula C18H17NO3 B2629116 5-Ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol CAS No. 879580-85-5

5-Ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol

Cat. No.: B2629116
CAS No.: 879580-85-5
M. Wt: 295.338
InChI Key: WQAKUIIRKSQCER-UHFFFAOYSA-N
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Description

The compound “5-Ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol” is a complex organic molecule that contains several functional groups. It has an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . The oxazole ring is substituted with a phenyl group and a methyl group. The compound also contains an ethoxy group and a phenol group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, phenyl groups, and ethoxy group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxazole ring might undergo reactions at the nitrogen or oxygen atoms. The phenol group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxazole ring and phenol group could affect its solubility in different solvents .

Scientific Research Applications

Antioxidant Activity and Phytochemical Composition

Phenolic compounds isolated from various plants have demonstrated significant antioxidant activities, suggesting their potential use in food preservation, pharmaceutical, cosmetic, and therapeutic industries. For instance, an ethanolic extract from the aerial parts of Protea hybrid ‘Susara’ was studied for its chemical composition, revealing the presence of phenolic compounds with strong antioxidant activities. This suggests the possibility of converting agriculture waste biomass into high-value products (León et al., 2014).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been utilized to understand the structure and spectroscopic data of benzoxazole and oxazole derivatives, indicating their potential in drug design and material science. For example, a study on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazole-1-yl]- 1,3-thiazole-4-yl}phenol provided insights into its molecular structure, suggesting applications in the biological realm based on molecular docking predictions (Viji et al., 2020).

Synthesis and Antimicrobial Screening

Novel synthetic pathways to create oxazole derivatives have been developed, with some compounds exhibiting significant antimicrobial activities. This underscores their potential as leads for the development of new antimicrobial agents. For example, a series of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols demonstrated antimicrobial efficacy, highlighting the therapeutic potential of such compounds (Shaikh et al., 2014).

Future Directions

Future research on this compound could involve exploring its potential biological activity, investigating its reactivity under different conditions, or developing new methods for its synthesis .

Properties

IUPAC Name

5-ethoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-3-21-14-9-10-15(16(20)11-14)18-17(12(2)19-22-18)13-7-5-4-6-8-13/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAKUIIRKSQCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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